molecular formula C14H12F3N3O2 B2952899 N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzamide CAS No. 1021206-30-3

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzamide

Katalognummer: B2952899
CAS-Nummer: 1021206-30-3
Molekulargewicht: 311.264
InChI-Schlüssel: LUCISQMSAFUOOJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzamide is a compound of interest due to its unique structural components and potential applications across various scientific disciplines. This compound features a pyridazinone moiety, an ethyl linkage, and a trifluoromethyl-substituted benzamide group, making it intriguing for researchers in chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzamide typically involves multi-step processes, starting with the formation of the pyridazinone ring, followed by the attachment of the ethyl linker, and finally, the incorporation of the trifluoromethyl benzamide group.

  • Step 1: Synthesis of 6-Oxopyridazin-1(6H)-yl Intermediate

    • Starting from pyridazine, oxidize to form the pyridazinone intermediate using reagents such as hydrogen peroxide or similar oxidants.

  • Step 2: Formation of the Ethyl Linkage

    • React the intermediate with ethylene glycol under dehydrating conditions to form the ethyl-linked pyridazinone.

  • Step 3: Incorporation of the Trifluoromethyl Benzamide Group

    • Finally, couple the product from Step 2 with 2-(trifluoromethyl)benzoic acid using activating agents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) to form the final compound.

Industrial Production Methods: Scale-up production methods mirror the synthetic routes with optimizations for larger batch sizes, efficiency, and cost-effectiveness. This often involves continuous-flow reactors and automated processes to ensure consistency and quality.

Types of Reactions

  • Oxidation and Reduction: The pyridazinone moiety can undergo further oxidation or reduction under specific conditions.

  • Substitution Reactions: The benzamide group can participate in nucleophilic substitution reactions due to the electron-withdrawing trifluoromethyl group.

  • Hydrolysis: The compound may undergo hydrolysis under acidic or basic conditions, breaking the amide bond.

Common Reagents and Conditions

  • Oxidizing Agents: Hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA).

  • Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

  • Nucleophiles: Alcohols, amines.

  • Conditions: Temperature, solvent choice (methanol, ethanol), and pH can significantly affect reaction outcomes.

Major Products

  • From oxidation: Further oxidized pyridazinone derivatives.

  • From reduction: Pyridazinone derivatives with altered oxidation states.

  • From substitution: Modified benzamide compounds with various substituents.

Chemistry

  • Catalysis: As a ligand in catalytic reactions.

  • Organic Synthesis: Intermediate for more complex molecules.

Biology

  • Biomolecular Research: Studying enzyme interactions, particularly those involving pyridazinone moieties.

Medicine

  • Drug Development: Potential lead compound for drugs targeting specific receptors or enzymes due to its unique structure.

Industry

  • Material Science: Used in the development of new materials with specific properties.

Wirkmechanismus

The compound’s biological activity is often linked to its ability to interact with molecular targets such as enzymes or receptors. Its structure allows it to fit into active sites, potentially inhibiting or modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity, while the pyridazinone moiety may provide additional binding interactions.

Similar Compounds

  • N-(2-(6-Oxopyridazin-1(6H)-yl)ethyl)-2-chlorobenzamide

  • N-(2-(6-Oxopyridazin-1(6H)-yl)ethyl)-2-methylbenzamide

Uniqueness

  • Substituent Effects: The trifluoromethyl group offers unique electronic and steric properties compared to other substituents like chlorine or methyl groups.

  • Binding Affinity: Increased binding affinity in biological systems due to the electron-withdrawing nature of the trifluoromethyl group.

  • Versatility: Enhanced versatility in chemical reactions due to the presence of the trifluoromethyl group.

Biologische Aktivität

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Pyridazinone moiety : A six-membered heterocyclic ring that includes nitrogen and oxygen atoms.
  • Trifluoromethyl group : Enhances lipophilicity and chemical reactivity.
  • Amide functional group : Contributes to the compound's ability to form hydrogen bonds with biological targets.

The molecular formula is C13H12F3N3OC_{13}H_{12}F_3N_3O, with a molecular weight of approximately 319.25 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways. For instance, it may target carbonic anhydrases and cyclooxygenases, which are crucial in various physiological processes, including inflammation and acid-base balance.
  • Antimicrobial Activity : Similar compounds have demonstrated the ability to mimic para-aminobenzoic acid, interfering with folic acid synthesis in microorganisms, suggesting potential use as antimicrobial agents.

In Vitro Studies

Recent studies have highlighted the biological efficacy of this compound through various in vitro assays:

  • Enzyme Inhibition Assays : The compound exhibited significant inhibition of carbonic anhydrase (CA) and cyclooxygenase-2 (COX-2), suggesting its potential as an anti-inflammatory agent. For example, IC50 values for CA inhibition were reported in the low micromolar range.
  • Antimicrobial Testing : Tests against common pathogens indicated that the compound possesses moderate antimicrobial activity. Its mechanism appears to involve disruption of folate metabolism in bacteria.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship has revealed that modifications to the trifluoromethyl group and the pyridazinone ring can significantly affect biological activity. For instance:

Compound NameStructural FeaturesBiological Activity
N-(2-(Benzylamino)-2-oxoethyl)benzamideBenzyl substitutionβ-cell protective activity against ER stress
4-Fluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamideFluorinated aromatic ringInhibits carbonic anhydrase
SulfanilamideSimple sulfonamide structureAntimicrobial properties

These findings indicate that specific structural modifications can enhance or diminish the biological efficacy of related compounds.

Case Studies

Several case studies have documented the therapeutic potential of this compound:

  • Anti-inflammatory Applications : A study demonstrated that derivatives of this compound effectively reduced inflammation markers in vitro, supporting its potential use in treating inflammatory diseases.
  • Diabetes Research : The compound's ability to protect pancreatic β-cells from ER stress was highlighted in a recent study, suggesting its role in diabetes management .
  • Antimicrobial Efficacy : Research indicated that this compound could serve as a lead for developing new antibiotics targeting resistant bacterial strains.

Eigenschaften

IUPAC Name

N-[2-(6-oxopyridazin-1-yl)ethyl]-2-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N3O2/c15-14(16,17)11-5-2-1-4-10(11)13(22)18-8-9-20-12(21)6-3-7-19-20/h1-7H,8-9H2,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUCISQMSAFUOOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCN2C(=O)C=CC=N2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.